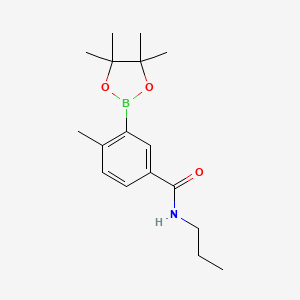

4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

4-Methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure comprises a benzamide core with a methyl group at the 4-position, a propyl chain on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science . The boronate ester group enhances stability and reactivity under mild conditions, making it advantageous for catalytic applications .

Properties

IUPAC Name |

4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-7-10-19-15(20)13-9-8-12(2)14(11-13)18-21-16(3,4)17(5,6)22-18/h8-9,11H,7,10H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZQWBCENIJGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

-

Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 4-methylbenzoic acid with propylamine under dehydrating conditions to form 4-methyl-N-propylbenzamide.

-

Introduction of the Boronate Ester Group: : The next step involves the introduction of the boronate ester group. This is typically done via a palladium-catalyzed borylation reaction. The benzamide derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The boronate ester group can undergo oxidation to form the corresponding boronic acid. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.

-

Reduction: : The amide group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products

Oxidation: 4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Various biaryl compounds depending on the halide used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. The presence of the dioxaborolane group can enhance the bioavailability and stability of pharmaceutical agents. Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-cancer properties.

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer properties of related dioxaborolane derivatives. The findings demonstrated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that 4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may also possess similar therapeutic effects.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing advanced materials. Its unique boron-containing structure allows for the development of new polymers and composites with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis

Research has shown that incorporating boron compounds into polymer matrices can significantly improve their thermal stability and mechanical strength. For instance, a study reported the synthesis of boron-containing polymers using dioxaborolane derivatives that exhibited superior performance compared to traditional polymers.

Organic Synthesis

The dioxaborolane group is valuable in organic synthesis as it can participate in various reactions such as Suzuki coupling reactions. This makes this compound a useful reagent for forming carbon-carbon bonds in complex organic molecules.

Table: Comparison of Dioxaborolane Applications

| Application Area | Specific Use Case | Example Compound | Outcome |

|---|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Related dioxaborolane derivative | Induction of apoptosis |

| Materials Science | Polymer enhancement | Boron-containing polymers | Improved thermal stability |

| Organic Synthesis | Carbon-carbon bond formation | Dioxaborolane reagents | Efficient coupling reactions |

Mechanism of Action

The mechanism by which 4-methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

In biological systems, the compound can interact with enzymes and receptors through its boronate ester group, forming reversible covalent bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

- N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1197171-76-8): Features a methyl group instead of a propyl chain on the amide nitrogen. Molecular weight: 261.13 g/mol, slightly lower than the target compound (317.23 g/mol) .

N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (BD01443339):

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 911693-70-4):

Variations in Boronate Ester Position and Aromatic Substituents

4-Methyl-N-(3-(trifluoromethyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Compound m4):

N-(6-Methoxy-3-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 864759-41-1):

- Purity: 95%, comparable to commercial analogs .

Comparative Data Table

Biological Activity

4-Methyl-N-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H20BNO3

- Molar Mass : 261.12 g/mol

- CAS Number : 214360-57-3

- Storage Conditions : Recommended at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It features a boron-containing moiety that can facilitate interactions with proteins and enzymes through reversible covalent bonding. This property is particularly relevant for targeting enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- In vitro studies show that related boron compounds can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells .

- Case Study : A study demonstrated that a related compound significantly reduced the viability of breast cancer cells by inducing oxidative stress and activating apoptotic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Protein Targeting : It has shown promise in inhibiting phosphotyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways .

- Binding Affinity : The binding affinity of the compound for PTPs was comparable to known inhibitors, suggesting potential utility in therapeutic applications targeting these enzymes .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial:

Research Findings Summary Table

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-methyl-N-propyl-3-(dioxaborolan-2-yl)benzamide in cross-coupling reactions?

- Methodological Answer : Synthesis optimization should focus on:

- Coupling Partners : Select aryl halides or triflates compatible with Suzuki-Miyaura conditions. Boronic ester stability must be ensured under basic conditions .

- Catalyst Systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that enhance oxidative addition and reduce side reactions. Evidence suggests biphasic systems (e.g., aqueous Na₂CO₃/THF) improve yields .

- Temperature and Solvent : Reactions in THF or DMF at 80–100°C under inert atmospheres minimize boronate decomposition .

- Monitoring : Track progress via TLC (UV-active spots) or HPLC to identify intermediates and byproducts .

Q. How can researchers address purification challenges specific to boron-containing intermediates like this compound?

- Methodological Answer :

- Chromatography : Use normal-phase silica gel columns with gradients of ethyl acetate/hexane. Boronates may exhibit tailing; adding 1–5% triethylamine to the mobile phase improves resolution .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to exploit differences in solubility between the product and boronic ester byproducts .

- SPE Cleanup : Solid-phase extraction with HLB cartridges effectively removes polar impurities, as validated in wastewater studies .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. ¹¹B NMR (δ ~30 ppm) verifies boronate integrity .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and isotopic patterns (boron’s natural abundance: ¹¹B ~80%, ¹⁰B ~20%) .

- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for this boronate in cross-coupling reactions?

- Methodological Answer :

- Computational Refinement : Perform DFT calculations to model transition states, adjusting basis sets (e.g., B3LYP/6-31G*) to account for steric effects from the tetramethyl dioxaborolane ring .

- Experimental Validation : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR) to identify discrepancies in solvent or catalyst interactions .

Q. What strategies are effective for identifying and characterizing byproducts formed during the synthesis of this compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase columns (C18) with acidic mobile phases to separate byproducts. Tandem MS/MS fragments ions to elucidate structures (e.g., deboronated or hydrolyzed derivatives) .

- Isotopic Labeling : Introduce ¹⁰B-enriched reagents to distinguish boron-containing byproducts via isotopic shifts in MS .

Q. How do solvent polarity and proticity influence the stability of 4-methyl-N-propyl-3-(dioxaborolan-2-yl)benzamide during storage and reactions?

- Methodological Answer :

- Stability Studies : Store samples in anhydrous DCM or THF under argon. Monitor degradation via ¹H NMR (disappearance of boronate peaks) over 24–72 hours .

- Protic Solvents : Avoid methanol/water mixtures, which hydrolyze the dioxaborolane ring. Use aprotic solvents (e.g., DMF) for reactions requiring elevated temperatures .

Q. What role does ligand selection play in enhancing the catalytic efficiency of Pd-mediated reactions involving this compound?

- Methodological Answer :

- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to stabilize Pd(0) intermediates and reduce β-hydride elimination. Empirical testing under inert conditions (glovebox) minimizes oxidation .

- Computational Screening : Use molecular docking simulations to predict ligand-Pd interactions and optimize steric/electronic effects .

Q. How can factorial design methodologies improve reaction optimization for this compound’s synthesis?

- Methodological Answer :

- DOE Setup : Apply 2³ factorial designs to test variables: catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent ratio (THF/H₂O). Analyze main effects and interactions via ANOVA .

- Response Surface Models : Use central composite designs to identify optimal conditions for yield and purity, reducing experimental runs by 40–60% .

Q. What computational tools are recommended for predicting the regioselectivity of electrophilic substitutions on the benzamide core?

- Methodological Answer :

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in medicinal chemistry?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., propyl chain length, dioxaborolane substituents) and test in enzymatic assays (e.g., kinase inhibition) .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes), prioritizing analogs with improved binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.